molecular formula C11H17NO3 B14012542 Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B14012542
M. Wt: 211.26 g/mol
InChI Key: KGYKPHMJJAOEFS-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through the reaction of N-boc-diallylamine with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2,5-dihydro-1H-pyrrole: Similar in structure but lacks the acetyl group.

    tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Differs in the position of the double bond.

    tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains additional amino and cyano groups.

Uniqueness

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both tert-butyl and acetyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3

InChI Key

KGYKPHMJJAOEFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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